![molecular formula C14H8F3N3O2 B1418252 3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-93-6](/img/structure/B1418252.png)
3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
説明
The compound “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a subject of interest in recent years . The most common methods involve the heterocyclization of amidoxime and carboxylic acid derivatives or 1,3-dipolar cycloaddition of nitrile and nitrile oxide .Molecular Structure Analysis
The molecular structure of “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is confirmed by 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 2-Aryl- and 2-alkenyl-1,3,4-oxadiazoles can be synthesized in high yields by treating 1,3,4-oxadiazoles with aryl or alkenyl halides, respectively, in the presence of copper (II) oxide nanoparticles .科学的研究の応用
Antimicrobial and Anticancer Potential
- Synthesis of new 1,2,4-triazoles and their derivatives, starting from isonicotinic acid hydrazide, has shown antimicrobial activity. These compounds, related in structure to 3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, demonstrated good or moderate activity against tested microbes, indicating the potential for development into antimicrobial agents (Bayrak et al., 2009).
- Another study identified 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers with potential as anticancer agents. These compounds, structurally similar to the query compound, were found to be active against breast and colorectal cancer cell lines. The molecular target identified was TIP47, an IGF II receptor binding protein, highlighting the compound's relevance in cancer research (Zhang et al., 2005).
Materials Science Applications
- In the field of materials science, oxadiazole derivatives have been utilized in the synthesis of electron-transporting materials for organic light-emitting diodes (OLEDs). These compounds have shown to provide high efficiency and low roll-off in devices, indicating their utility in improving OLED performance and efficiency (Shih et al., 2015).
Synthesis and Structural Analysis
- The synthesis and structural analysis of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been described, showcasing their potential medical application. The incorporation of bioactive moieties to modify molecule lipophilicity for improved cell wall barrier transport has been investigated, with in vitro anticancer activity assessed across a panel of cell lines (Maftei et al., 2016).
Photoluminescence and Electronic Applications
- Research on oxadiazole derivatives has also extended into photoluminescent materials for electronic applications, demonstrating the versatility of these compounds in developing new materials with desirable electronic properties (Jin et al., 2019).
将来の方向性
The future directions for “3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” and similar compounds are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . It is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
3-[4-[2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12-19-13(21)22-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVRTINFXBFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



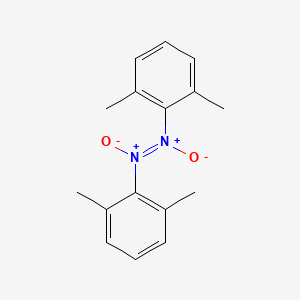
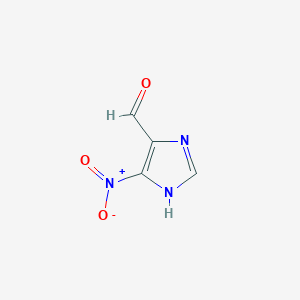
![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
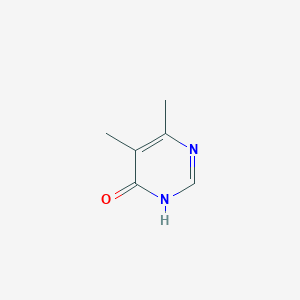
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)
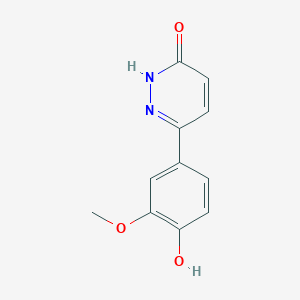
![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
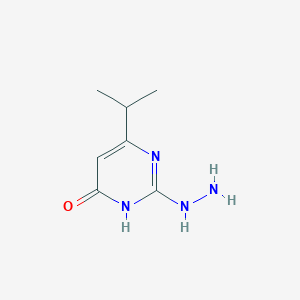
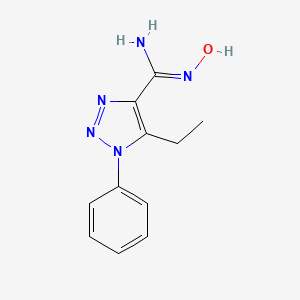

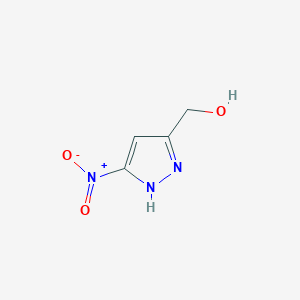

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)